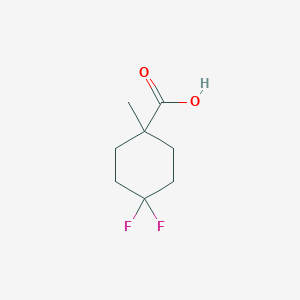

4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid

CAS No.: 1389313-41-0

Cat. No.: VC2834116

Molecular Formula: C8H12F2O2

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1389313-41-0 |

|---|---|

| Molecular Formula | C8H12F2O2 |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H12F2O2/c1-7(6(11)12)2-4-8(9,10)5-3-7/h2-5H2,1H3,(H,11,12) |

| Standard InChI Key | BKYRECMZIBZSSR-UHFFFAOYSA-N |

| SMILES | CC1(CCC(CC1)(F)F)C(=O)O |

| Canonical SMILES | CC1(CCC(CC1)(F)F)C(=O)O |

Introduction

4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid is a unique organofluorine compound characterized by the presence of two fluorine atoms attached to a cyclohexane ring, along with a carboxylic acid group and a methyl group. This compound has garnered significant attention in various fields, including chemistry, biology, and industry, due to its distinct chemical properties and potential applications.

Synthesis Methods

The synthesis of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid typically involves the fluorination of suitable precursors. A common method includes the hydrolysis of ethyl 4,4-difluoro-1-methylcyclohexanecarboxylate using sodium hydroxide in a mixture of tetrahydrofuran, methanol, and water at elevated temperatures .

| Reagents | Conditions | Yield |

|---|---|---|

| Ethyl 4,4-difluoro-1-methylcyclohexanecarboxylate | Sodium hydroxide, Tetrahydrofuran, Methanol, Water, 70°C, 0.5 h | 77% |

Chemical Reactions and Applications

4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carboxylic acid group and fluorine atoms.

-

Oxidation: The carboxylic acid group can be oxidized using agents like potassium permanganate or chromium trioxide.

-

Reduction: The compound can be reduced to form alcohols using lithium aluminum hydride or sodium borohydride.

-

Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Ketones or aldehydes |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols |

| Substitution | Sodium azide, Potassium cyanide | Substituted derivatives |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, particularly in interacting with enzymes and proteins involved in metabolic pathways. The fluorine atoms enhance its ability to form strong hydrogen bonds, facilitating interactions with molecular targets such as enzymes or receptors. These interactions can modulate enzyme activity, leading to either inhibition or activation of catalytic functions.

Cellular Effects and Dosage Considerations

Research indicates that 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid can alter cellular signaling pathways and gene expression profiles. The biological activity is dose-dependent, with lower doses potentially exhibiting beneficial effects and higher doses leading to toxicity.

Research Findings and Future Directions

The compound's unique structure and properties make it a valuable tool in medicinal chemistry and biological studies. Future research should focus on exploring its therapeutic applications, optimizing synthesis methods for industrial production, and investigating its interactions with various biomolecules to fully exploit its potential in drug design and development.

Comparison with Similar Compounds

4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid is distinct from similar compounds due to its specific fluorine atom positioning and the presence of a carboxylic acid group. This configuration imparts distinct chemical properties not observed in compounds like 1,1-Difluoro-2-methylcyclohexane or 4,4-Difluoro-1-methoxycyclohexane-1-carboxylic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume